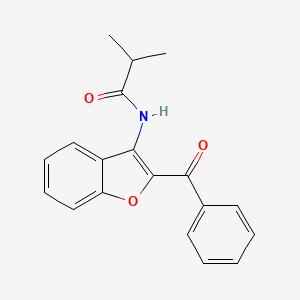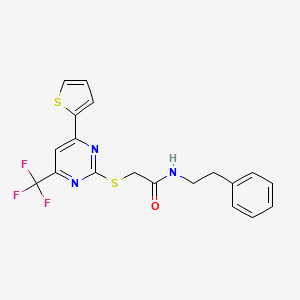![molecular formula C25H22ClN5OS B11583693 6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583693.png)
6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with various phenyl and chlorophenyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.
Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with thiosemicarbazide to form the thiadiazine ring.
Substitution Reactions: The final compound is obtained by introducing the phenyl and chlorophenyl substituents through nucleophilic substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown promising biological activities, including anticonvulsant and antimicrobial properties.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system . The compound may also inhibit certain enzymes, contributing to its antimicrobial effects.
Comparación Con Compuestos Similares
6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other triazolothiadiazine derivatives, such as:
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but lacks the chlorophenyl and ethylphenyl substituents, resulting in different biological activities.
3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This derivative includes a tert-butylphenoxy group, which may enhance its lipophilicity and biological activity.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H22ClN5OS |
|---|---|
Peso molecular |
476.0 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H22ClN5OS/c1-2-16-8-6-7-11-20(16)27-24(32)22-21(17-12-14-19(26)15-13-17)30-31-23(28-29-25(31)33-22)18-9-4-3-5-10-18/h3-15,21-22,30H,2H2,1H3,(H,27,32) |
Clave InChI |
RUQAQYPLCUJWBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium](/img/structure/B11583611.png)
![1-[4-(Hexyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583614.png)
![(2Z)-6-(4-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11583620.png)

![N-(4-bromo-2-fluorophenyl)-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583637.png)
![12,14-dimethyl-9-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B11583654.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11583655.png)
![N-tert-butyl-3-[(2E)-2-(2,4-dichlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11583662.png)

![Ethyl 4,5-dimethyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B11583672.png)
![N-(4-ethoxyphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583673.png)
![1-(4-chlorobenzyl)-8-[(4-hydroxybutyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11583679.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11583701.png)

